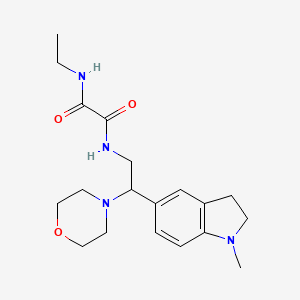

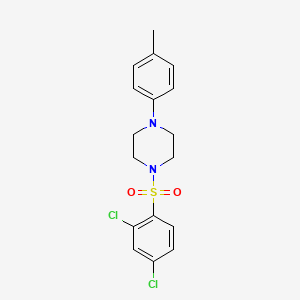

![molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6](/img/structure/B2956173.png)

1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]benzazoles, which are structurally similar to the compound , has been achieved through a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]benzazoles was confirmed by obtaining the first single crystal structure . This provides a solid basis for understanding the structure of the compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine”.Chemical Reactions Analysis

The key reaction in the synthesis of [1,2,4]triazolo[1,5-a]benzazoles is the oxidative N–N bond formation . The mechanism of this reaction was investigated using an intramolecular competition reaction .Scientific Research Applications

Medicinal Chemistry: Potential Antidiabetic Applications

The structural motif of triazolopyrimidines, which is present in the compound , has been explored for its potential in the treatment of diabetes. Researchers have utilized similar structures for the synthesis of key intermediates in antidiabetic compounds . This suggests that our compound could serve as a precursor or an active moiety in the development of new antidiabetic medications.

Pharmacology: Treatment of Human African Trypanosomiasis

Triazolopyrimidine derivatives have been investigated for their efficacy in treating Human African Trypanosomiasis, a parasitic disease . Given the structural similarities, “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could potentially be modified and applied in the development of therapeutic agents against this disease.

Biochemistry: Microtubule Stabilization

The compound’s framework has been associated with microtubule-active properties, which are crucial in cell division and could be leveraged in cancer research . It may interact with tubulin, the building block of microtubules, suggesting a possible role in the design of anticancer drugs.

Organic Synthesis: Oxidative N–N Bond Formation

In organic synthesis, the triazolopyrimidine core can be utilized in oxidative N–N bond formation strategies to create structurally interesting benzazoles . This indicates that our compound could be a valuable intermediate in synthesizing complex organic molecules with diverse biological activities.

Chemical Biology: Enzyme Inhibition

Compounds with a triazolopyrimidine scaffold have been studied for their potential to inhibit certain enzymes . This property can be harnessed to regulate biological pathways and could lead to the development of new drugs for various diseases.

Material Science: Organic Electronic Materials

The electronic properties of triazolopyrimidines make them candidates for use in organic electronic materials . “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could be explored for its potential in this field, possibly in the creation of organic semiconductors or photovoltaic cells.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.

Mode of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .

Biochemical Pathways

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .

Pharmacokinetics

Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .

Future Directions

properties

IUPAC Name |

(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHKIAPYWHXTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

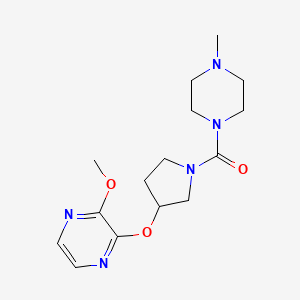

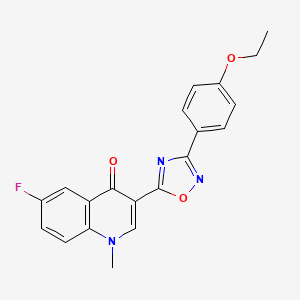

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)

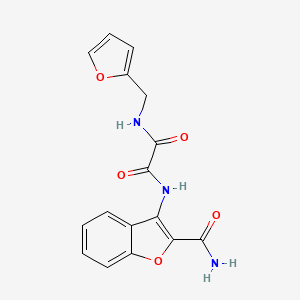

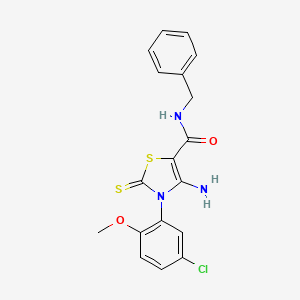

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)

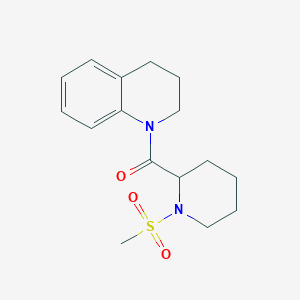

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

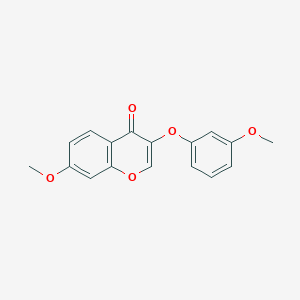

![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)